3,3-Dimethyl-1,2-butanediol
Overview
Description
3,3-Dimethyl-1,2-butanediol: is an organic compound with the molecular formula C6H14O2 . It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. . It is a colorless, viscous liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pinacol Coupling Reaction: One common method for synthesizing 3,3-Dimethyl-1,2-butanediol is through the pinacol coupling reaction. The reaction produces a dioxolane ring, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrially, this compound can be produced by the catalytic hydrogenation of 3,3-dimethyl-2-butanone (pinacolone) in the presence of a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-1,2-butanediol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form various alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Dess-Martin periodinane, chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 3,3-dimethyl-2-butanone.
Reduction: 3,3-dimethyl-1-butanol.
Substitution: 3,3-dibromo-1,2-butanediol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,3-Dimethyl-1,2-butanediol is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemical Research: It is employed in biochemical research to study enzyme mechanisms and metabolic pathways.
Industry:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2-butanediol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons to the oxidizing agent . In reduction reactions, the compound accepts electrons from the reducing agent, leading to the formation of alcohols . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
2,3-Dimethyl-2,3-butanediol (Pinacol): This compound is similar in structure but has the hydroxyl groups on adjacent carbon atoms.
2-Methyl-2,4-pentanediol: Another similar diol with a different carbon chain structure.
1,2,3-Propanetricarbonitrile: A compound with three nitrile groups instead of hydroxyl groups.
Uniqueness:
Properties
IUPAC Name |
3,3-dimethylbutane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAOWGRHCPODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974969 | |
Record name | 3,3-Dimethylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
Record name | 3,3-Dimethylbutane-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11507 | |
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CAS No. |
59562-82-2 | |
Record name | 3,3-Dimethyl-1,2-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylbutane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059562822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbutane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbutane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,3-Dimethyl-1,2-butanediol in the context of polymer chemistry?
A: this compound plays a crucial role as a chiral auxiliary in the stereoelective polymerization of various monomers. Research demonstrates its effectiveness in initiating the polymerization of propylene oxide [] and thiiranes [, , ] when combined with diethylzinc. This leads to the preferential incorporation of one enantiomer over the other, resulting in optically active polymers.
Q2: How does the structure of this compound contribute to its stereoelective capabilities?
A: The presence of two chiral centers in this compound allows for the formation of diastereomeric complexes with organometallic initiators like diethylzinc [, ]. These diastereomeric complexes exhibit different reactivities towards monomer enantiomers, leading to the preferential polymerization of one enantiomer and resulting in optically active polymers.
Q3: Beyond polymer chemistry, what other biological activities have been associated with this compound?
A: Interestingly, this compound has been shown to induce melanogenesis, the process of melanin production, in both mouse melanoma cells and normal human epidermal melanocytes []. This effect was also observed in guinea pig skin, suggesting its potential as a cosmeceutical tanning agent.
Q4: How does the activity of this compound compare to other similar diols in terms of melanogenesis induction?
A: Research indicates that the potency of this compound for melanogenesis induction falls within a range observed for various aliphatic and alicyclic diols []. While it demonstrates significant activity, its potency is reported to be lower than 5-norbornene-2,2-dimethanol and higher than cis-1,2-cyclopentanediol and 2,3-dimethyl-2,3-butanediol.
Q5: What analytical techniques are commonly employed to characterize the polymers produced using this compound as a chiral initiator?
A: ¹³C NMR spectroscopy is a key technique used to analyze the structure of polymers synthesized using this compound as a chiral initiator [, ]. This technique helps determine tacticity, identify different end groups incorporated from the initiator, and quantify the presence of irregular structures like head-to-head and tail-to-tail arrangements within the polymer chain.
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